Theophyllol
Overview
Description
Theophyllol, also known as theophylline sodium acetate, is a derivative of theophylline. Theophylline is a methylxanthine alkaloid found in tea, coffee, and other plants. This compound has been studied for its potential effects on calcium levels in subcellular fractions of rat brain cortex .
Preparation Methods
Theophyllol can be synthesized through various methods. One common method involves the reaction of theophylline with sodium acetate. The preparation method for in vivo formula includes dissolving the drug in dimethyl sulfoxide (DMSO), mixing with polyethylene glycol (PEG300), and adding Tween 80 and distilled water . Industrial production methods for theophylline, which is closely related to this compound, involve extracting theophylline from natural sources or synthesizing it through chemical reactions .
Chemical Reactions Analysis
Theophyllol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of theophylline derivatives .
Scientific Research Applications
Theophyllol has several scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it has been studied for its effects on calcium levels in subcellular fractions of rat brain cortex . In medicine, theophylline derivatives, including this compound, are used to manage symptoms of asthma, chronic obstructive pulmonary disease (COPD), and other lung conditions . In industry, this compound is used in the development of sustained-release tablets for medical purposes .
Mechanism of Action
Theophyllol exerts its effects through several mechanisms. It acts as a phosphodiesterase inhibitor, which increases cyclic adenosine monophosphate (cAMP) levels, leading to smooth muscle relaxation and bronchodilation . It also blocks adenosine receptors, which reduces airway responsiveness to histamine and other allergens . Additionally, this compound can alter calcium levels in subcellular fractions, affecting various cellular processes .
Comparison with Similar Compounds
Theophyllol is similar to other methylxanthine compounds, such as theophylline, caffeine, and theobromine. These compounds share similar structures and pharmacological effects, including bronchodilation and central nervous system stimulation . this compound is unique in its specific effects on calcium levels in subcellular fractions . Other similar compounds include aminophylline and dyphylline, which are also used in the treatment of respiratory conditions .
Properties
IUPAC Name |
disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRNMXPUTQVFOA-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4Na2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8002-89-9 | |
Record name | Theophylline sodium acetate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theophyllol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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